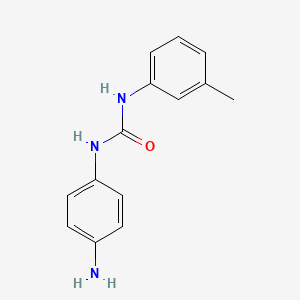

1-(4-Aminophenyl)-3-(m-tolyl)urea

CAS No.:

Cat. No.: VC13325910

Molecular Formula: C14H15N3O

Molecular Weight: 241.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15N3O |

|---|---|

| Molecular Weight | 241.29 g/mol |

| IUPAC Name | 1-(4-aminophenyl)-3-(3-methylphenyl)urea |

| Standard InChI | InChI=1S/C14H15N3O/c1-10-3-2-4-13(9-10)17-14(18)16-12-7-5-11(15)6-8-12/h2-9H,15H2,1H3,(H2,16,17,18) |

| Standard InChI Key | NUQXUZOSYDCITJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N |

| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(4-Aminophenyl)-3-(m-tolyl)urea (IUPAC name: 1-(4-aminophenyl)-3-(3-methylphenyl)urea) features a central urea group (-NH-C(=O)-NH-) bridging two aromatic rings: a para-aminophenyl group and a meta-tolyl (3-methylphenyl) group. The molecular formula is C₁₄H₁₅N₃O, with a molecular weight of 241.29 g/mol. The amino group at the para position of the phenyl ring enhances hydrogen-bonding capacity, while the methyl group on the meta-tolyl moiety contributes to hydrophobic interactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₃O |

| Molecular Weight | 241.29 g/mol |

| IUPAC Name | 1-(4-aminophenyl)-3-(3-methylphenyl)urea |

| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |

| Melting Point | Not reported (estimated 180–220°C based on analogs) |

The compound’s planar structure and electron-rich aromatic systems facilitate π-π stacking and dipole-dipole interactions, which are critical for binding to biological targets or forming crystalline materials.

Synthesis and Manufacturing

Conventional Synthesis Routes

The synthesis of 1-(4-Aminophenyl)-3-(m-tolyl)urea follows a nucleophilic addition-elimination mechanism, as detailed in patent literature and chemical supplier documentation. The reaction involves two primary steps:

-

Preparation of 4-Aminophenyl Isocyanate:

Aniline derivatives are treated with phosgene (or safer alternatives like triphosgene) to generate the isocyanate intermediate. -

Coupling with m-Toluidine:

The isocyanate reacts with m-toluidine in dichloromethane or toluene under inert conditions:The reaction proceeds via nucleophilic attack by the amine on the electrophilic isocyanate carbon, forming the urea linkage. Typical yields range from 60–80% after purification by recrystallization or column chromatography.

Alternative Synthetic Approaches

Applications in Material Science and Drug Development

Medicinal Chemistry

The compound’s hydrogen-bonding capacity and aromaticity make it a versatile scaffold for drug design. Potential applications include:

-

Kinase Inhibitors: Modulating oncogenic kinases like Bcr-Abl or EGFR.

-

Antimicrobial Agents: Targeting bacterial dihydrofolate reductase (DHFR) or DNA gyrase.

Advanced Materials

In materials science, the urea moiety’s self-assembly properties enable the creation of supramolecular polymers or metal-organic frameworks (MOFs). These materials could find use in catalysis, sensing, or drug delivery systems .

Current Research and Future Perspectives

Despite its promising attributes, 1-(4-Aminophenyl)-3-(m-tolyl)urea remains understudied. Critical research priorities include:

-

In Vitro/In Vivo Testing: Evaluating toxicity, pharmacokinetics, and efficacy in disease models.

-

Synthetic Optimization: Exploring solvent-free or microwave-assisted methods to improve yield and sustainability .

-

Structure-Activity Relationships (SAR): Modifying substituents to enhance target affinity or reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume